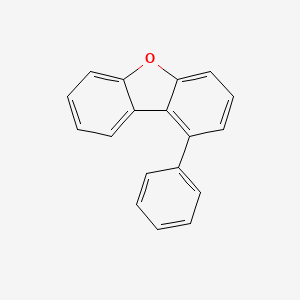

1-Phenyldibenzofuran

説明

Significance of Dibenzofuran (B1670420) Core Structures in Contemporary Organic Chemistry and Materials Science

The dibenzofuran core, a tricyclic aromatic system consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, is a foundational structure in modern organic chemistry and materials science. nbinno.comekb.eg Dibenzofuran and its derivatives are notable for their thermal stability and are soluble in nonpolar organic solvents. ekb.egbiointerfaceresearch.com This structural motif is a key building block in the synthesis of complex molecules with tailored properties. nbinno.com

In materials science, dibenzofuran derivatives are crucial in the development of advanced materials, particularly for organic light-emitting diodes (OLEDs). nbinno.comnih.gov Their unique electronic and optical properties make them suitable for use as host materials in phosphorescent OLEDs. nih.gov The rigid and planar structure of the dibenzofuran core contributes to the desirable thermal and morphological stability of these materials. Furthermore, modified dibenzofurans can be used to create polymers with unique thermal, mechanical, or optical characteristics. nbinno.com

In the realm of organic synthesis, the dibenzofuran scaffold provides a versatile platform for creating novel compounds. nbinno.com Its structure is found in molecules with a range of biological activities, making it a target in pharmaceutical research. nbinno.combiointerfaceresearch.com The ability to selectively functionalize the dibenzofuran core allows chemists to construct a diverse array of molecules for applications in pharmaceuticals and agrochemicals. nbinno.com

Overview of Phenyldibenzofurans as Substituted Polycyclic Aromatic Systems

Phenyldibenzofurans are a subclass of substituted polycyclic aromatic compounds (PACs), which are characterized by the attachment of a phenyl group to the dibenzofuran skeleton. cup.edu.cn These compounds are important oxygen-containing heterocycles that have been identified in natural sources such as crude oils, coals, and ancient sedimentary rocks. biointerfaceresearch.comcup.edu.cn As substituted polycyclic aromatic systems, they contribute to the complex mixture of organic compounds found in the environment. nih.gov

The presence and distribution of phenyldibenzofurans in geological samples can provide insights into the thermal maturity of sedimentary organic matter. cup.edu.cn Research has shown that an oxic sedimentary environment may be more favorable for the formation of phenyldibenzofurans. cup.edu.cn These compounds are thought to form during diagenesis or early catagenesis and may act as intermediates in the formation of more condensed aromatic compounds at high thermal maturity. cup.edu.cn The study of such substituted aromatic systems is critical for understanding geochemical processes and for the environmental monitoring of PACs, some of which can have toxic effects. nih.govtaylorandfrancis.com

Positional Isomerism in Phenyldibenzofurans: Research Focus on 1-Phenyldibenzofuran

Positional isomers are compounds that share the same carbon skeleton and functional groups but differ in the position of the functional groups on the skeleton. libretexts.org In the case of phenyldibenzofurans, the phenyl group can be attached to one of four possible carbon atoms on the dibenzofuran core, leading to four distinct positional isomers: this compound, 2-phenyldibenzofuran (B1625481), 3-phenyldibenzofuran (B1622423), and 4-phenyldibenzofuran (B1599384). cup.edu.cn

The specific position of the phenyl substituent significantly influences the molecule's properties, including its thermodynamic stability and geochemical behavior. cup.edu.cn Research has focused on identifying and quantifying these isomers in various samples to understand their distribution and significance. cup.edu.cn Among the four isomers, this compound is of particular interest due to its unique structural and stability characteristics that set it apart from the other isomers. cup.edu.cn

Research utilizing density functional theory (DFT) calculations has been instrumental in elucidating the thermodynamic properties and stability of phenyldibenzofuran isomers. cup.edu.cn These studies have consistently shown that this compound is the least stable of the four positional isomers. cup.edu.cn

The determined order of thermodynamic stability for the phenyldibenzofuran isomers is as follows: This compound < 3-Phenyldibenzofuran < 2-Phenyldibenzofuran < 4-Phenyldibenzofuran cup.edu.cn

This trend in stability is primarily attributed to steric hindrance. cup.edu.cn In the case of this compound, the proximity of the phenyl group to the fused ring system leads to significant structural deformation. The bond angles between the phenyl ring and the dibenzofuran group deviate substantially from the ideal 120°, causing an increase in the molecule's total energy and rendering it less stable. cup.edu.cn In contrast, the steric strain is less pronounced in the 2- and 3-isomers. cup.edu.cn While the 4-isomer also experiences severe angular deformation, it is uniquely stabilized by the formation of a hydrogen bond between the oxygen atom of the dibenzofuran core and a hydrogen atom on the phenyl ring. cup.edu.cn

Interactive Data Table: Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C18H12O | Cheméo chemeo.com | |

| Molecular Weight | 244.29 | g/mol | Cheméo chemeo.com |

| logPoct/wat | 5.253 | Crippen Calculated Property chemeo.com |

Interactive Data Table: Thermodynamic Stability of Phenyldibenzofuran Isomers

| Isomer | Relative Stability | Key Structural Feature |

|---|---|---|

| This compound | Least Stable | Significant steric hindrance and angular deformation. cup.edu.cn |

| 3-Phenyldibenzofuran | More stable than 1-PhDBF | Less angular deformation compared to the 1-isomer. cup.edu.cn |

| 2-Phenyldibenzofuran | More stable than 3-PhDBF | Less angular deformation compared to the 1-isomer. cup.edu.cn |

Structure

3D Structure

特性

IUPAC Name |

1-phenyldibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-2-7-13(8-3-1)14-10-6-12-17-18(14)15-9-4-5-11-16(15)19-17/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABWCQBWXPHCBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4OC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423759 | |

| Record name | 1-Phenyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63317-69-1 | |

| Record name | 1-Phenyldibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Phenyldibenzofuran and Its Derivatives

Strategies for Constructing the Dibenzofuran (B1670420) Nucleus

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the synthesis of the dibenzofuran framework, offering high efficiency and regioselectivity. These methods typically involve the formation of a key C-O or C-C bond within a pre-assembled precursor molecule.

Palladium-Catalyzed C-O Bond Formation in Biaryl Motifs

The intramolecular O-arylation of 2-arylphenols is a prominent method for constructing the dibenzofuran skeleton. mdpi.comresearchgate.net This approach involves the palladium-catalyzed cyclization of a biaryl precursor, where a phenol (B47542) oxygen attacks an adjacent aryl ring to form the central furan (B31954) ring.

A notable advancement in this area is the development of a Pd(0)/Pd(II)-catalyzed reaction that utilizes phenol-directed C-H activation/C-O cyclization. researchgate.net This method employs air as the oxidant and has been shown to tolerate a variety of functional groups, making it a versatile tool for the synthesis of substituted dibenzofurans. researchgate.net Mechanistic studies have indicated that the turnover-limiting step in this process is the C-O reductive elimination, rather than the initial C-H activation. researchgate.net

Furthermore, enantioselective methods have been developed for the synthesis of chiral benzofuranones through Pd(II)-catalyzed C-H activation followed by intramolecular C-O bond formation. organic-chemistry.org While not directly forming dibenzofurans, this methodology highlights the potential for asymmetric synthesis within this class of reactions. The use of mono-N-protected amino acid (MPAA) ligands has been crucial in achieving high enantioselectivity. organic-chemistry.org

Table 1: Palladium-Catalyzed Intramolecular C-O Cyclization of 2-Arylphenols

| Entry | Precursor | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Phenylphenol | Pd(OAc)₂ / Air | PivOH, 120 °C | Dibenzofuran | 85 | researchgate.net |

| 2 | 2-(4-Methoxyphenyl)phenol | Pd(OAc)₂ / Air | PivOH, 120 °C | 2-Methoxydibenzofuran | 78 | researchgate.net |

| 3 | 2-(4-Nitrophenyl)phenol | Pd(OAc)₂ / Air | PivOH, 120 °C | 2-Nitrodibenzofuran | 65 | researchgate.net |

Cyclization of Diaryl Ether Derivatives via C-C Bond Formation

The formation of a C-C bond between the two aryl rings of a diaryl ether is one of the most extensively studied approaches for synthesizing dibenzofurans. thieme-connect.de This strategy can be achieved through various methods, including free-radical cyclization and transition metal-catalyzed reactions.

One method involves the generation of ortho-(aryloxy)aryldiazonium salts, which then undergo intramolecular C-C bond formation via a free-radical cyclization. mdpi.com This approach has been utilized for the synthesis of various dibenzofuran derivatives. mdpi.com However, the conversion rates can sometimes be low, limiting its broader application. mdpi.com

Palladium catalysis has also been instrumental in this area. An intramolecular palladium(II)-catalyzed oxidative C-C bond formation using air as the oxidant has been reported. organic-chemistry.org The use of pivalic acid as the reaction solvent was found to improve reproducibility and yield. organic-chemistry.org More recently, a robust and efficient methodology for synthesizing electron-rich dibenzofurans has been developed using a palladium-catalyzed C-H functionalization protocol with tetrabutylammonium (B224687) acetate (B1210297) (NBu₄OAc), which is believed to act as a base, ligand, and solvent. soton.ac.uk This method has proven effective for substrates that were challenging under previous conditions. soton.ac.uk

Additionally, a one-pot synthesis of dibenzofurans from aryl halides and ortho-bromophenols has been developed. nih.govjst.go.jp This process involves a consecutive SNAr reaction to form the diaryl ether, followed by an intramolecular palladium-catalyzed aryl-aryl coupling reaction to yield the dibenzofuran. nih.gov

Table 2: C-C Bond Forming Cyclization of Diaryl Ethers

| Entry | Diaryl Ether Precursor | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Aminodiphenyl ether derivative | Pd(OAc)₂ | EtOH, reflux | Dibenzofuran derivative | Low (6-28%) | mdpi.com |

| 2 | Electron-rich diaryl ether | Pd(OAc)₂, NBu₄OAc | Dioxane, 110 °C | Electron-rich dibenzofuran | Good to Excellent | soton.ac.uk |

| 3 | o-Iododiaryl ether | Pd/C | K₂CO₃, DMF, 120 °C | Dibenzofuran | High | nih.gov |

| 4 | 2-Bromophenol and Aryl Halide | Pd Catalyst | One-pot, K₂CO₃ | Dibenzofuran | 32-99% | nih.gov |

Photoinduced Intramolecular Cyclization Mechanisms

Photoinduced cyclization offers a metal-free alternative for the synthesis of dibenzofurans. This method typically involves the irradiation of a diaryl ether precursor, leading to the formation of a C-C or C-O bond. acs.orgnih.gov

The photocyclization of diphenyl ethers can proceed through different mechanisms. For instance, the irradiation of 2-methoxyphenyl phenyl ethers can lead to the formation of dibenzofurans through the elimination of methanol (B129727). publish.csiro.au This reaction is believed to proceed via an initial diradical species. publish.csiro.au However, in some cases, rearrangement to form hydroxybiphenyls can be a competing reaction. publish.csiro.au

Another approach involves a photoinduced SRN1 reaction. acs.orgnih.govconicet.gov.ar This radical-nucleophilic substitution mechanism has been used for the intramolecular cyclization of o-arylphenols to generate a new C-O bond. acs.orgnih.gov Two strategies have been explored: a three-step process involving bromination, Suzuki-Miyaura cross-coupling, and then photoinduced cyclization, and a more direct metal-free procedure. acs.orgnih.gov The latter has been shown to be a more suitable method for the synthesis of certain dibenzofurans. acs.orgnih.gov The photolysis of polybrominated diphenyl ethers (PBDEs) can also lead to the formation of polybrominated dibenzofurans (PBDFs) through a radical-based cyclization. researchgate.net

Table 3: Photoinduced Synthesis of Dibenzofurans

| Entry | Precursor | Conditions | Mechanism | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Methoxyphenyl phenyl ether | UV irradiation | Diradical formation, methanol elimination | Dibenzofuran | Trace to moderate | publish.csiro.au |

| 2 | 2-Chlorophenyl 1-naphthyl ether | UV irradiation | Photo-dehydrohalogenation | Benzo[b]naphtho[2,1-d]furan | Not specified | publish.csiro.au |

| 3 | Substituted o-arylphenol | hv, eT initiator | SRN1 (C-O bond formation) | Substituted dibenzofuran | Low to moderate | acs.orgnih.gov |

| 4 | 2,4,4'-Tribromodiphenyl ether | Photolysis | Radical-based cyclization | 2,8-Dibromodibenzofuran | Up to 28% | researchgate.net |

Intermolecular Coupling Reactions

While intramolecular cyclizations are prevalent, intermolecular reactions also provide viable routes to the dibenzofuran nucleus, often involving the sequential construction of the key bonds.

Ullmann-Type Coupling for Aryl-Oxygen Linkage

The Ullmann condensation is a classical method for forming aryl-oxygen bonds and has been adapted for the synthesis of diaryl ethers, which are key precursors for dibenzofurans. organic-chemistry.org The classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. organic-chemistry.org While traditionally requiring harsh conditions, modern modifications have made this reaction more versatile. organic-chemistry.orgnih.gov

For the synthesis of dibenzofurans, a one-pot protocol has been developed that combines a Pd-catalyzed cross-coupling/aromatization with a Cu-catalyzed Ullmann coupling. organic-chemistry.orgnih.gov This tandem approach allows for the rapid construction of the dibenzofuran motif from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.orgnih.gov The intramolecular Ullmann coupling of di-ortho-halo substituted diphenyl ethers has also been a successful strategy for synthesizing naturally occurring dibenzofurans. publish.csiro.aursc.orgrsc.org

Table 4: Ullmann-Type Reactions in Dibenzofuran Synthesis

| Entry | Reactants | Catalyst System | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 6-Diazo-2-cyclohexenone, o-haloiodobenzene | Pd(PPh₃)₄, Cu₂O | One-pot Pd-coupling and Cu-catalyzed Ullmann | Dibenzofuran derivative | Good to Excellent | organic-chemistry.orgnih.gov |

| 2 | Methyl 3-iodo-4-(2'-iodo-5'-methoxy-3'-pentylphenoxy)-6-methoxy-2-propylbenzoate | Copper | Intramolecular Ullmann coupling | Isodidymic acid precursor | Not specified | publish.csiro.au |

| 3 | Methyl 5-bromo-4-(2-bromo-5-methoxy-3-methylphenoxy)-6-heptyl-2-methoxybenzoate | Copper | Intramolecular Ullmann coupling | Melacarpic acid precursor | Not specified | rsc.org |

| 4 | Aryl halides and Phenols | CuI / N,N-dimethylglycine | Intermolecular Ullmann ether synthesis | Diaryl ether | Not specified | organic-chemistry.org |

Cross-Coupling Reactions for Dibenzofuran Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of the dibenzofuran skeleton, primarily through the creation of a key C-C or C-O bond.

The Suzuki-Miyaura coupling is a versatile method for constructing biaryl linkages, which are precursors to dibenzofurans. conicet.gov.aracs.org This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For instance, a three-step synthesis of substituted dibenzofurans has been reported that utilizes a Suzuki-Miyaura cross-coupling as a key step. conicet.gov.aracs.org Another approach involves the palladium-catalyzed coupling of arylboronic acids with aryl iodides at room temperature, which can tolerate a variety of functional groups. beilstein-journals.org Biaryl compounds, which can be cyclized to form dibenzofurans, can be generated through the decarbonylative coupling of aryl carboxylic acids with aryl boronic acids. rsc.org

| Starting Materials | Catalyst/Reagents | Key Transformation | Reference |

|---|---|---|---|

| o-Arylphenols (after bromination) | Pd catalyst | Suzuki-Miyaura cross-coupling to form biaryl precursor | conicet.gov.aracs.org |

| Aryl iodides and arylboronic acids | Cationic palladium(II) complex | Biaryl formation at room temperature | beilstein-journals.org |

| Aryl carboxylic acids and aryl boronic acids | Palladium catalyst | Decarbonylative coupling to form biaryls | rsc.org |

The Negishi cross-coupling provides another efficient route to dibenzofurans. A one-pot procedure has been developed that combines a directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNAAr) to assemble a variety of fused benzofuro heterocycles. researchgate.netnih.govnih.govresearchgate.netchemrxiv.org This method starts with fluoropyridines or fluoroarenes and 2-bromophenyl acetates and proceeds through a biaryl acetate intermediate. researchgate.netnih.gov Deprotection of the acyl group is followed by a rapid intramolecular cyclization to furnish the dibenzofuran core. nih.gov

Ring Annulation and Rearrangement Pathways

Annulation of Benzofuran (B130515) Derivatives

The construction of a benzene (B151609) ring onto a benzofuran scaffold, known as benzannulation, is a less common but viable strategy for synthesizing dibenzofurans. thieme-connect.de One such method involves the reaction of readily prepared 2-nitrobenzofurans with alkylidene malononitriles, which provides a metal-free pathway to highly functionalized dibenzofurans in moderate to excellent yields. researchgate.netresearchgate.net Another approach describes the synthesis of naphtho[1,2-b]benzofuran derivatives through a photochemical reaction of 2,3-disubstituted benzofurans, which involves photocyclization of a hexatriene system followed by aromatization. researchgate.net

Rearrangement of Spirocyclic Systems to the Dibenzofuran Core

Spirocyclic compounds can serve as precursors to the dibenzofuran framework through rearrangement reactions. For example, the UV irradiation of a spirodienone derivative, obtained from the oxidation of bis(2-hydroxy-3,5-di-t-butylphenyl)methanone, leads to a dibenzofuran derivative through an α-fission of a cyclohexa-2,4-dienone ring and loss of carbon dioxide. researchgate.net It has been observed that reactions proceeding through a five-membered spirocyclic transition state tend to rearrange, while those going through a six-membered transition state often stop at the diaryl ether stage. researchgate.net The propensity of spirocyclic cyclohexadienones to rearrange to phenols can sometimes hinder desired transformations. mdpi.com

Mechanistic Investigations in 1-Phenyldibenzofuran Synthesis

Understanding the mechanisms of these synthetic reactions is crucial for their optimization and broader application.

Radical Pathway Studies (e.g., SRN1 Reactions)

The radical nucleophilic substitution (SRN1) mechanism is a chain process that has been effectively used in the synthesis of heterocycles, including dibenzofurans. conicet.gov.aracs.orgchim.it This process is initiated by the formation of a radical anion of the substrate, which then fragments to produce an aryl radical. chim.it This radical can then react with a nucleophile to form a new radical anion, which propagates the chain. chim.it

Two strategies for synthesizing substituted dibenzofurans via electron transfer (eT) reactions have been explored. conicet.gov.aracs.org One method involves a photoinduced intramolecular cyclization of an o-arylphenol derivative, where the formation of the C-O bond occurs through an SRN1 mechanism. conicet.gov.aracs.org Another approach is a metal-free, one-pot intermolecular reaction between a substituted phenol and an o-dihalobenzene under SRN1 conditions. conicet.gov.ar Experimental and computational studies support the proposed SRN1 chain mechanism in the conversion of aryl halides to phenols using an oxime-based hydroxylation reagent, which involves the coupling of an oxygen-based anion with aryl radicals. rsc.org

Transition Metal Catalysis Mechanisms (e.g., Pd(0)/Pd(II) Cycles)

Palladium catalysis is central to many dibenzofuran syntheses, and these reactions typically proceed through a Pd(0)/Pd(II) catalytic cycle. rsc.orgresearchgate.net In the synthesis of biaryls, which are precursors to dibenzofurans, the cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. youtube.com This is followed by transmetalation with an organometallic reagent (like an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

In some cases, a Pd(II)/Pd(IV) cycle has been proposed, particularly in C-H activation reactions. beilstein-journals.org For instance, the reaction of a cationic palladium(II) complex with an aryl iodide can proceed through a Pd(II)/Pd(IV) pathway. beilstein-journals.org The synthesis of dibenzofurans from diphenyl ethers catalyzed by palladium acetate is suggested to occur via a stepwise coupling mechanism. rsc.org A practical method for synthesizing dibenzofurans involves a phenol-directed C-H activation/C-O cyclization, where the turnover-limiting step was identified as the C-O reductive elimination from a Pd(II) intermediate, rather than the C-H activation step. researchgate.net

| Reaction Type | Proposed Mechanism | Key Intermediates/Steps | Reference |

|---|---|---|---|

| Photoinduced C-O bond formation | SRN1 | Aryl radical, radical anion | conicet.gov.aracs.orgchim.it |

| Suzuki-Miyaura Coupling | Pd(0)/Pd(II) cycle | Oxidative addition, transmetalation, reductive elimination | youtube.comnih.gov |

| Phenol-directed C-H activation/C-O cyclization | Pd(0)/Pd(II) cycle | C-O reductive elimination as turnover-limiting step | researchgate.net |

| C-H activation/cross-coupling | Pd(II)/Pd(IV) cycle | Cationic palladacycle, reaction with aryl iodide | beilstein-journals.org |

Emerging Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally benign methods for constructing complex molecular architectures. In the field of phenyldibenzofuran synthesis, emerging approaches are focusing on metal-free reaction conditions and the precise control of substituent placement through regioselective and stereoselective strategies. These modern methodologies aim to overcome the limitations of classical synthetic routes, offering access to novel derivatives with potentially enhanced properties for various applications.

Metal-Free Cyclization Strategies

The development of metal-free synthetic routes is a significant goal in modern chemistry, driven by the need to reduce cost, toxicity, and environmental impact associated with transition metal catalysts. Several innovative metal-free strategies for the synthesis of the dibenzofuran core have been reported, providing viable alternatives to traditional metal-catalyzed cross-coupling and cyclization reactions.

One prominent approach involves photoinduced intramolecular cyclization . This method utilizes light to promote the formation of the crucial C-O bond in the dibenzofuran scaffold without the need for a metal or a photocatalyst. researchgate.netconicet.gov.ar The reaction typically proceeds via an electron transfer mechanism, generating radical intermediates that subsequently cyclize to form the desired product. conicet.gov.ar For example, substituted o-arylphenols can undergo photoinduced cyclization to yield dibenzofurans in a process that is both clean and efficient. conicet.gov.ar

Base-mediated intramolecular cyclization represents another significant metal-free strategy. Various bases, from common inorganic bases like cesium carbonate (Cs₂CO₃) to organic superbases such as phosphazene P4-tBu, have been employed to catalyze the ring-closure step. rsc.orgrsc.org This method has been successfully applied to the synthesis of 2-substituted benzofurans from 2-ynylphenols, a protocol that offers good to excellent yields under mild conditions and is scalable. rsc.org A similar base-mediated approach has been used to construct dihydrofuro[2,3-b]benzofuran derivatives through the Michael addition of 1,3-dicarbonyls to 2-nitrobenzofurans followed by intramolecular cyclization. researchgate.net These base-catalyzed methods are attractive due to the ready availability and low cost of the reagents.

The use of hypervalent iodine reagents provides a powerful tool for metal-free oxidative cyclization. Reagents like (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂] can mediate the cyclization of precursors such as o-hydroxystilbenes to form 2-arylbenzofurans. organic-chemistry.org Iodine can also be used in catalytic amounts in the presence of a stoichiometric oxidant like m-chloroperbenzoic acid (mCPBA). organic-chemistry.org Furthermore, iodine/tert-butyl hydroperoxide (TBHP) systems have been employed for the oxidative cyclization of benzofuranyl-enamines, which are key intermediates in the synthesis of more complex dibenzofuran-containing natural products. researchgate.net These reactions proceed under mild conditions and tolerate a wide range of functional groups.

Finally, metal-free cascade reactions offer an elegant and efficient way to assemble polysubstituted dibenzofurans in a single pot. For instance, a cascade reaction starting from hydroxy/aminochalcones and acid halides can proceed through a base-mediated intramolecular aldol (B89426) cyclization/dehydration sequence to build the dibenzofuran core. researchgate.net Another one-pot approach involves the reaction of (E)-2-(2-nitrovinyl)phenols, sulfur ylides, and alkynes to produce polysubstituted dibenzofuran acrylate (B77674) derivatives in moderate to good yields without any precious metal catalysts. researchgate.net

Table 1: Selected Metal-Free Cyclization Strategies for Dibenzofuran and Benzofuran Synthesis

| Strategy | Precursor(s) | Reagents/Conditions | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Photoinduced Cyclization | o-Arylphenols | Light (hv), various solvents | Substituted Dibenzofurans | Metal-free, photocatalyst-free | conicet.gov.ar |

| Base-Catalyzed Cyclization | 2-Ynylphenols | Cs₂CO₃, mild conditions | 2-Substituted Benzofurans | High yields, scalable | rsc.org |

| Hypervalent Iodine-Mediated Cyclization | o-Hydroxystilbenes | PhI(OAc)₂, acetonitrile | 2-Arylbenzofurans | Metal-free, good yields | organic-chemistry.org |

| One-Pot Cascade Reaction | (E)-2-(2-nitrovinyl)phenols, sulfur ylides, alkynes | Mild, catalyst-free conditions | Polysubstituted Dibenzofuran Acrylates | High atom economy, moderate to good yields | researchgate.net |

Regioselective and Stereoselective Synthesis of Substituted Phenyldibenzofurans

Achieving high levels of regioselectivity and stereoselectivity is paramount for synthesizing specific isomers of substituted phenyldibenzofurans, which is crucial for establishing structure-activity relationships in medicinal chemistry and materials science.

Regioselective synthesis focuses on controlling the position of substituents on the dibenzofuran framework. The inherent symmetry and reactivity patterns of the starting materials can be exploited to direct the formation of a single constitutional isomer. For example, the synthesis of substituted pyrazoles and triazoles has demonstrated that the choice of reaction conditions and the nature of precursors can effectively control the regiochemical outcome of cyclization reactions. mdpi.commdpi.comnih.gov In the context of dibenzofurans, a regiodivergent synthesis has been noted, suggesting that reaction pathways can be tuned to favor different isomers. researchgate.net The use of cyclic diaryliodonium triflates as precursors allows for the synthesis of specific dibenzofuran derivatives where the substitution pattern is pre-determined by the structure of the iodonium (B1229267) salt. acs.org This approach offers a predictable route to otherwise difficult-to-access isomers.

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, which is particularly relevant when chiral centers or atropisomers are present in the target molecule. While the planar dibenzofuran core is achiral, the introduction of substituents or the creation of fused, non-planar ring systems can introduce chirality. For instance, ultrasound-promoted synthesis of chalcones appended with a 2,3-dihydrobenzofuran (B1216630) ring has been shown to proceed stereoselectively, yielding the trans-isomer exclusively. scielo.org.za Such principles of stereocontrol are applicable to the synthesis of complex phenyldibenzofuran derivatives. The development of stereoselective methods often relies on chiral catalysts, auxiliaries, or reagents that can differentiate between enantiotopic faces or groups in the substrate. rsc.orgnih.gov The synthesis of unnatural α-amino acid derivatives through photoredox catalysis highlights how chiral N-sulfinyl imines can direct the stereoselective addition of radicals. rsc.org Applying these advanced concepts to the synthesis of non-planar or sterically hindered phenyldibenzofurans could enable the creation of novel chiral materials and compounds.

Table 2: Principles and Examples of Regio- and Stereoselective Synthesis

| Selectivity Type | Principle/Method | Example System | Outcome | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Regioselectivity | Pre-determined Precursor Structure | Cyclic Diaryliodonium Triflates | Substituted Dibenzofurans | Predictable substitution pattern | acs.org |

| Regioselectivity | Lewis Acid Catalysis | Azide-Alkyne Cycloaddition | 1,5-Disubstituted 1,2,3-Triazoles | High regioselectivity for a specific isomer | nih.gov |

| Stereoselectivity | Ultrasound Irradiation | Claisen-Schmidt Condensation | (E)-Chalcones with Dihydrobenzofuran | Formation of pure trans-isomer | scielo.org.za |

| Stereoselectivity | Chiral Auxiliary | Radical addition to N-sulfinyl imine | Unnatural α-Amino Acids | High diastereoselectivity | rsc.org |

Geochemical Occurrence and Formation Mechanisms of Phenyldibenzofurans

Distribution Patterns in Sedimentary Organic Matter and Fossil Fuels

Phenyldibenzofurans are found in a range of fossil fuels and sedimentary rocks, reflecting their formation during geological processes. Their distribution patterns are influenced by factors such as organic matter type, thermal maturity, and depositional environment.

Phenyldibenzofurans have been detected and quantified in various geological matrices. They were identified for the first time in coals, and subsequently found in crude oils, source rock extracts, charcoal-bearing sediments, shales, and carbonates doi.org. In source rock extracts from regions like the Niger Delta basin, 4-phenyldibenzofuran (B1599384) is typically the most abundant isomer, while 1-phenyldibenzofuran is generally the least abundant cas.cnresearchgate.net. Studies have also reported the presence of phenyldibenzofurans in marine sedimentary rocks and hydrothermal petroleum researchgate.net.

The relative thermodynamic stabilities of phenyldibenzofuran isomers have been determined, with the order established as: 1-PhDBF < 3-PhDBF < 2-PhDBF < 4-PhDBF doi.org. Furthermore, phenyldibenzofuran ratios, such as PhFR-1 (4-PhDBF/2-PhDBF) and PhFR-2 (4-PhDBF/(2-PhDBF+3-PhDBF)), have been proposed as potential indicators of thermal maturity. These ratios generally increase with increasing burial depth and maturity, showing good correlations with vitrinite reflectance (%Ro) cas.cnresearchgate.net. For instance, calibration equations for vitrinite reflectance based on these ratios have been established, such as %Rc = 3.0 × PhFR-1/100 + 1.0 and %Rc = 7.0 × PhFR-2/100 + 1.0 for samples with %Ro ≥ 1.0 doi.org.

Table 1: Relative Abundance and Stability of Phenyldibenzofuran Isomers

| Isomer | Relative Abundance (General Trend) | Thermodynamic Stability Order |

| This compound | Least abundant | Least stable |

| 2-Phenyldibenzofuran (B1625481) | Intermediate | Intermediate |

| 3-Phenyldibenzofuran (B1622423) | Intermediate | Intermediate |

| 4-Phenyldibenzofuran | Most abundant | Most stable |

Data compiled from doi.orgcas.cnresearchgate.net.

Table 2: Phenyldibenzofuran Ratios as Thermal Maturity Indicators

| Ratio Name | Ratio Definition | Trend with Maturity | Calibration Equation (%Ro) |

| PhFR-1 | 4-PhDBF / 2-PhDBF | Increases | %Rc = 3.0 × PhFR-1/100 + 1.0 (for %Ro ≥ 1.0) doi.org |

| PhFR-2 | 4-PhDBF / (2-PhDBF + 3-PhDBF) | Increases | %Rc = 7.0 × PhFR-2/100 + 1.0 (for %Ro ≥ 1.0) doi.org |

Data compiled from doi.orgcas.cnresearchgate.net.

Phenyldibenzofurans have also been detected in environments subjected to high temperatures, such as furnace gases and coal tar pitches doi.org. These conditions, often associated with the pyrolysis or combustion of organic matter, can lead to the formation of these compounds. The presence of phenyldibenzofurans in such thermally stressed materials supports their role as products of thermal degradation processes cas.cn.

Elucidating Natural Formation Mechanisms of Phenyldibenzofurans

The formation of phenyldibenzofurans in geological settings is attributed to several interconnected mechanisms involving thermal processes and chemical transformations of organic matter.

Pyrolysis, the thermal decomposition of organic matter in the absence of oxygen, is considered a significant pathway for phenyldibenzofuran formation. Dibenzofuran (B1670420) (DBF) can transform into benzobisbenzofuran and triphenyleno[1,12-bcd]furan via pyrolysis, with phenyldibenzofurans acting as intermediates in this process doi.orgcup.edu.cn. Additionally, the combustion of organic materials, such as in charcoal-bearing sediments, has also been proposed as a source for phenyldibenzofurans doi.org. Oxidizing pyrolysis of coal and coal-derived materials is recognized as a major source of phenyl-substituted polycyclic aromatic hydrocarbons (PAHs), which include phenyldibenzofurans cas.cnresearchgate.net.

Phenyl radical mechanisms are central to the formation of phenyldibenzofurans. It has been proposed that the substitution of dibenzofuran by phenyl radicals can lead to the formation of phenyldibenzofurans, including this compound doi.orgcup.edu.cn. Comparative experiments suggest that free-radical phenylation reactions are responsible for generating these compounds cas.cnresearchgate.net. The interaction of phenyl radicals, originating from primary cracking of organic matter, with aromatic moieties of terrigenic kerogen components within an oxidizing diagenetic environment is postulated to be a key mechanism for the neoformation of phenylated aromatics in geological samples uj.edu.pl. These reactions often exhibit low regioselectivity, contributing to the presence of various positional isomers from the early stages of oil generation uj.edu.pl.

A crucial pathway for phenyldibenzofuran formation involves the diagenetic and catagenetic oxidation of sedimentary organic matter. This process occurs over geological time as organic matter is buried and subjected to increasing temperature and pressure, often in the presence of oxidizing conditions doi.orgcas.cnresearchgate.netcup.edu.cn. Phenyldibenzofurans are proposed to be formed through the oxidation of organic matter in sedimentary rocks during diagenesis and early catagenesis doi.orgcup.edu.cn. Oxidizing environments, particularly oxic sedimentary conditions, appear to be more conducive to the generation of phenyldibenzofurans and methyldibenzofurans doi.org. The presence of these compounds is often associated with diagenetically/catagenetically oxidized samples containing mixed organic matter types (e.g., Types II and III kerogen) cas.cnuj.edu.pl. This oxidation can lead to the formation of phenyl-substituted PAHs, including phenyldibenzofurans, as intermediate products in the evolution towards more condensed aromatic compounds cas.cnuj.edu.pl.

Derivation from Biomarkers (e.g., Lignin (B12514952), Phenols, Polysaccharides, Carbohydrates)

The origins of phenyldibenzofurans are multifaceted, with several biological sources proposed. Research suggests that PhDBFs are likely derived from the degradation and transformation of organic matter rich in:

Lignin and Phenolic Compounds: Lignin, a complex polymer found in the cell walls of plants, and various phenolic compounds are considered primary precursors. Woody plant phenolic lignin compounds have been identified as likely sources researchgate.netcas.cnthieme-connect.de. Furthermore, phenyl free radical substitution of dibenzofuran (DBF) is a proposed mechanism for the formation of specific isomers like this compound (1-PhDBF) researchgate.netcup.edu.cn.

Polysaccharides and Carbohydrates: PhDBFs may also originate from the diagenetic and catagenetic oxidation of polysaccharides and carbohydrates present in sedimentary organic matter researchgate.netcup.edu.cn. Condensed and dehydrated polysaccharides can undergo thermally controlled reactions, leading to PhDBF formation thieme-connect.de. Soil polysaccharides, such as cellulose (B213188) and hemicellulose, are also implicated in the generation of dibenzofurans rsc.org.

Other Biomarkers: While less directly linked to PhDBFs, related compounds like methyldibenzofurans (MDBFs) have been suggested to originate from lichens or biphenyls researchgate.netcup.edu.cn.

The process often involves diagenetic or catagenetic oxidation of organic matter within sedimentary rocks, particularly in oxic sedimentary environments which appear to be more conducive to PhDBF generation researchgate.netcup.edu.cn.

Combustion Processes as Generation Sources

Beyond diagenetic transformations, PhDBFs can also be generated through thermal processes, notably combustion. Studies indicate that PhDBFs can form during combustion events, contributing to their presence in charcoal-bearing sediments researchgate.netcup.edu.cn. They are also recognized as intermediates in pyrolysis processes, where dibenzofuran (DBF) can transform into more condensed aromatic structures researchgate.netcup.edu.cn. Additionally, PhDBFs can be formed when materials containing precursors, such as polybrominated diphenyl ethers (PBDEs), are subjected to recycling or thermal degradation, a process relevant in the context of industrial waste and environmental contamination sci-hub.se.

Geochemical Applications and Interpretations

The distribution and relative abundance of phenyldibenzofuran isomers provide valuable insights into the thermal maturity and depositional conditions of sedimentary organic matter.

Phenyldibenzofuran Ratios (PhFR-1, PhFR-2) as Thermal Maturity Indicators

Phenyldibenzofuran ratios have emerged as sensitive indicators for assessing the thermal maturity of sedimentary rocks and coals, particularly in samples that have undergone significant thermal alteration.

Definitions: Two key ratios are utilized:

PhFR-1: Defined as the ratio of 4-phenyldibenzofuran (4-PhDBF) to 2-phenyldibenzofuran (2-PhDBF) (4-PhDBF/2-PhDBF) cup.edu.cndoi.org.

PhFR-2: Defined as the ratio of 4-PhDBF to the sum of 2-PhDBF and 3-phenyldibenzofuran (4-PhDBF/(2-PhDBF + 3-PhDBF)) cup.edu.cndoi.org.

Maturity Correlation: Research indicates that the relative abundance of 4-PhDBF increases relative to other isomers (like 2-PhDBF and 3-PhDBF) with increasing thermal maturity, reflecting the greater thermodynamic stability of the 4-substituted isomer cup.edu.cndoi.orgresearchgate.net. Consequently, PhFR-1 and PhFR-2 generally increase with rising burial depth and thermal maturity cup.edu.cncas.cndoi.orgresearchgate.netresearchgate.net. These ratios have demonstrated good correlations with established maturity parameters such as vitrinite reflectance (Ro), MPI-1, and Tmax researchgate.netcas.cnresearchgate.netresearchgate.net.

Quantitative Calibrations: For mature samples (typically ≥ 1.0 %Ro), quantitative calibrations have been developed to estimate vitrinite reflectance:

%Ro = 3.0 × (PhFR-1 / 100) + 1.0 (with R² = 0.95) researchgate.netcup.edu.cndoi.org

%Ro = 7.0 × (PhFR-2 / 100) + 1.0 (with R² = 0.96) researchgate.netcup.edu.cndoi.org

These calibrations allow for the estimation of thermal maturity in geological settings where traditional methods might be challenging.

Table 1: Phenyldibenzofuran Ratios (PhFR-1, PhFR-2) as Thermal Maturity Indicators

| Maturity Indicator | Calibration Equation | Applicable Range | Correlation Coefficient (R²) | Reference |

| PhFR-1 | %Ro = 3.0 × (PhFR-1 / 100) + 1.0 | ≥ 1.0 %Ro | 0.95 | researchgate.netcup.edu.cndoi.org |

| PhFR-2 | %Ro = 7.0 × (PhFR-2 / 100) + 1.0 | ≥ 1.0 %Ro | 0.96 | researchgate.netcup.edu.cndoi.org |

Insights into Paleoenvironment and Organic Matter Type

The distribution patterns of phenyldibenzofurans can also provide clues about the depositional environment and the type of organic matter present.

Organic Matter Type: PhDBFs and related MDBFs tend to be more abundant in organic matter derived from terrestrial sources, such as coals and freshwater-influenced sediments researchgate.netthieme-connect.de. Conversely, marine-deposited sediments and carbonates often show higher concentrations of sulfur-containing heterocycles like dibenzothiophenes (DBTs) thieme-connect.de. The ratio of alkyl-dibenzothiophenes to alkyl-dibenzofurans has been used to differentiate between marine and terrestrial depositional conditions thieme-connect.de.

Depositional Environment: An oxic sedimentary environment is considered more favorable for the generation and preservation of PhDBFs and MDBFs researchgate.netcup.edu.cn. Studies in basins like the Niger Delta have linked the presence of these compounds to lacustrine, fluvial, and deltaic depositional settings, often with a significant terrestrial organic matter input cas.cnthieme-connect.de.

Correlation with Burial Depth and Vitrinite Reflectance

The relationship between phenyldibenzofuran ratios and burial depth is directly linked to their utility as thermal maturity indicators. As sedimentary organic matter is buried deeper, it is subjected to increasing temperatures and pressures, leading to progressive thermal maturation. The observed increase in PhFR-1 and PhFR-2 with greater burial depth reflects this process cas.cnresearchgate.netresearchgate.net. The established calibrations with vitrinite reflectance (Ro) further solidify their role in quantifying the thermal history experienced by the organic matter, with PhDBFs potentially forming during diagenesis and early catagenesis and acting as intermediates in the formation of more condensed aromatic structures at higher maturities researchgate.netcup.edu.cn.

Phenyldibenzofurans, including the specific compound this compound, are valuable geochemical markers. Their formation pathways, stemming from diverse biological precursors and combustion processes, highlight their widespread presence in sedimentary environments. The development and application of phenyldibenzofuran ratios (PhFR-1 and PhFR-2) have provided robust tools for estimating thermal maturity, particularly in mature source rocks. Furthermore, their distribution patterns offer insights into the type of organic matter and the paleoenvironmental conditions under which it was deposited. Continued research into these compounds promises to further refine our understanding of geological processes and hydrocarbon exploration.

Compound List:

this compound (1-PhDBF)

2-Phenyldibenzofuran (2-PhDBF)

3-Phenyldibenzofuran (3-PhDBF)

4-Phenyldibenzofuran (4-PhDBF)

Dibenzofuran (DBF)

Methyldibenzofurans (MDBFs)

Polybrominated diphenyl ethers (PBDEs)

Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)

Polychlorinated dibenzofurans (PCDFs)

Polychlorinated dibenzo-p-dioxins (PCDDs)

Dibenzothiophenes (DBTs)

Alkyl-dibenzothiophenes (ADBT)

Benzo[b]naphthofurans (BNFs)

Reactivity and Derivatization of 1 Phenyldibenzofuran

Mechanisms of Chemical Transformations Involving 1-Phenyldibenzofuran

The chemical transformations of this compound are governed by the interplay of the electron-rich dibenzofuran (B1670420) core and the attached phenyl substituent. While specific experimental data for this compound itself is less abundant than for simpler aromatic systems or related polychlorinated dibenzofurans, its reactivity can be understood by considering general mechanisms applicable to polycyclic aromatic hydrocarbons and the influence of the phenyl group. Key reaction pathways likely involve electrophilic aromatic substitution (EAS) and potentially radical-mediated processes.

Investigation of Reaction Intermediates

The mechanisms of chemical transformations involving this compound often proceed through transient, high-energy species known as reaction intermediates. Understanding these intermediates is crucial for elucidating reaction pathways and predicting product formation.

Carbocation Intermediates: In electrophilic aromatic substitution (EAS) reactions, a common pathway involves the attack of an electrophile on the aromatic system. This initial step is typically rate-determining and leads to the formation of a resonance-stabilized carbocation, often referred to as a sigma-complex or arenium ion masterorganicchemistry.comnih.govsemanticscholar.orgresearchgate.net. The phenyl substituent on this compound can influence the site of electrophilic attack and the stability of the resulting carbocation intermediate, thereby directing regioselectivity.

Radical Intermediates: Free radical mechanisms also play a significant role in the chemistry of dibenzofuran derivatives. Studies on the formation of dibenzofurans often propose pathways involving phenoxy radicals researchgate.netacs.org. These radicals can dimerize or undergo further reactions to form the dibenzofuran skeleton. Similarly, this compound might participate in free-radical phenylation reactions researchgate.net, involving transient radical species. The presence of unpaired electrons characterizes these highly reactive intermediates egyankosh.ac.in. For instance, studies on related systems have identified 2-(phenylthio)vinyl radical intermediates in reactions involving alkynes and thiols rsc.org.

Other Intermediates: In specific synthetic routes, other types of intermediates may be involved. For example, sulfur(IV)-based intermediates have been proposed in sulfurane-mediated coupling reactions that lead to dibenzofuran helicenes nsf.gov.

Kinetics and Thermodynamics of this compound Reactions

The rates (kinetics) and energetic favorability (thermodynamics) of chemical reactions involving this compound are critical for understanding its chemical behavior and for designing synthetic strategies.

While specific experimental kinetic and thermodynamic data for a wide range of reactions directly involving this compound are limited in the readily available literature, general principles and studies on related compounds provide insight.

Thermodynamic Stability: Studies on phenyldibenzofurans (PhDBFs) have investigated their relative thermodynamic stabilities. Computational analyses suggest that the stability of PhDBF isomers increases in the order: 1-PhDBF < 3-PhDBF < 2-PhDBF < 4-PhDBF. This trend is attributed to steric hindrance, with the phenyl group at the C-1 position of this compound experiencing greater steric strain compared to other positions cup.edu.cn.

| PhDBF Isomer | Relative Thermodynamic Stability |

| 1-PhDBF | Lowest |

| 3-PhDBF | Intermediate |

| 2-PhDBF | Intermediate |

| 4-PhDBF | Highest |

Kinetics and Reaction Rates: The kinetics of reactions are often studied to determine rate constants, activation energies, and reaction orders. For dibenzofuran formation pathways, computational studies using Density Functional Theory (DFT) have been employed to estimate kinetic parameters, such as activation enthalpies for elementary reactions researchgate.netacs.orgmdpi.comnih.gov. These studies highlight that factors like substituent effects and reaction conditions significantly influence reaction rates. For instance, the presence of multiple chlorine substituents on dibenzofuran precursors can suppress PCDD/F formation rates nih.gov. The interplay between kinetics and thermodynamics is essential for optimizing reactions, particularly in the context of sustainable chemical production nih.gov.

Thermodynamic Parameters: Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are vital for assessing the spontaneity and energetic landscape of reactions. While direct measurements for this compound are scarce, these parameters are routinely calculated for related chemical processes, including adsorption and reaction pathways, to understand the driving forces behind transformations scispace.comarxiv.org.

Advanced Spectroscopic Characterization Techniques for 1 Phenyldibenzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR for Structural Assignment

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental methods for the initial structural assessment of 1-phenyldibenzofuran. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature (e.g., aromatic, aliphatic).

For this compound, the aromatic region of the ¹H NMR spectrum is expected to be complex, showing a series of multiplets corresponding to the 11 protons distributed across the dibenzofuran (B1670420) and phenyl ring systems. The integration of these signals would confirm the total number of protons. Similarly, the ¹³C NMR spectrum would display distinct signals for each of the 18 carbon atoms, with chemical shifts indicating their position in the fused ring system or the pendant phenyl group.

Detailed experimental ¹H and ¹³C NMR chemical shift data for this compound are not widely available in publicly accessible literature. A complete assignment would require experimental acquisition or access to a specialized chemical database.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on general principles for aromatic compounds. Actual values may vary.)

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Phenyl-H | 7.2 - 7.8 |

| Dibenzofuran-H | 7.3 - 8.2 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges. Actual values may vary.)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Phenyl C-H | 125 - 130 |

| Phenyl C (quaternary) | 135 - 145 |

| Dibenzofuran C-H | 110 - 130 |

| Dibenzofuran C (quaternary, C-O) | 150 - 160 |

| Dibenzofuran C (quaternary, C-C) | 120 - 140 |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Elucidation

To unravel the complex structure and unambiguously assign the ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed. scielo.brresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). For this compound, COSY would reveal the connectivity of protons within each aromatic ring, helping to trace the proton sequence around the phenyl and dibenzofuran skeletons. scielo.br

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). HSQC is crucial for assigning carbon signals based on their known attached proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). HMBC is particularly powerful for identifying and assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons. It is instrumental in establishing the connectivity between the phenyl group and the dibenzofuran core.

Together, these 2D NMR experiments provide a complete picture of the molecular framework, allowing for the definitive assignment of every proton and carbon atom in the this compound molecule. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₈H₁₂O. nist.govnist.gov The theoretical monoisotopic (exact) mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Table 3: Exact Mass Calculation for this compound (C₁₈H₁₂O)

| Element | Number of Atoms | Mass of Most Abundant Isotope (Da) | Total Mass (Da) |

| Carbon (¹²C) | 18 | 12.000000 | 216.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 244.088815 |

An experimentally determined HRMS value that matches this theoretical exact mass would confirm the elemental composition of C₁₈H₁₂O. The NIST (National Institute of Standards and Technology) database lists the molecular weight as 244.2873, which corresponds to the monoisotopic mass. nist.gov

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged pieces. The resulting pattern of fragment ions serves as a molecular fingerprint that can be used to confirm the structure.

Loss of CO: A characteristic fragmentation for furan-containing compounds is the loss of a neutral carbon monoxide (CO) molecule (28 Da), leading to the formation of a biphenylene-type radical cation.

Loss of H: Loss of a hydrogen atom to form a stable [M-H]⁺ ion is common for aromatic systems.

Cleavage of the Phenyl Group: Fragmentation could involve the loss of the phenyl group (C₆H₅, 77 Da) or related fragments.

Ring Cleavage: The fused ring system can undergo more complex rearrangements and cleavages, producing a series of smaller aromatic fragment ions.

Analysis of these fragments helps to piece together and confirm the proposed molecular structure. ed.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) in Mixture Analysis

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net It is exceptionally well-suited for the analysis of complex mixtures, such as environmental or geological samples, where compounds like this compound might be present. nih.gov

In a GC-MS analysis, the mixture is first vaporized and passed through a long capillary column. Different compounds travel through the column at different rates based on their volatility and interaction with the column's stationary phase, leading to their separation. The time a compound takes to exit the column is its retention time, a characteristic property under specific chromatographic conditions. The NIST database lists a Lee's Retention Index (I) of 359.53 for this compound on a non-polar HP Ultra 2 column. nist.gov As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the positive identification of this compound even when it is a minor component in a complex matrix.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure and functional groups present in a compound. By probing the vibrational energy levels of molecules, techniques such as Infrared (IR) and Raman spectroscopy can generate a unique spectral fingerprint for a given substance.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy states. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an invaluable technique for their identification.

Key functional groups in this compound include aromatic rings and an ether linkage. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. vscht.cz The stretching of C=C bonds within the aromatic rings gives rise to several bands in the 1600-1400 cm⁻¹ region. vscht.cz The asymmetric C-O-C stretching of the furan (B31954) ring within the dibenzofuran moiety is expected to produce a strong absorption band in the range of 1300-1000 cm⁻¹.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Aromatic C=C | Stretching | 1600-1400 | Medium to Strong |

| Aryl Ether (C-O-C) | Asymmetric Stretching | 1300-1200 | Strong |

| Aryl Ether (C-O-C) | Symmetric Stretching | ~1050 | Medium |

This table is based on established characteristic infrared absorption frequencies for organic functional groups and serves as a prediction for this compound in the absence of experimentally verified data.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the vibrational energy levels of the molecule. This provides a detailed "fingerprint" of the molecule's structure.

Specific Raman spectral data for this compound is not available in the reviewed literature. However, the Raman spectrum would be expected to show characteristic bands for the aromatic and furan ring systems. Aromatic ring stretching vibrations typically give rise to strong Raman bands.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as gold or silver. edinst.com This enhancement allows for the detection of analytes at very low concentrations, even down to the single-molecule level. rsc.org The SERS effect arises from two primary mechanisms: electromagnetic enhancement, due to localized surface plasmon resonances on the metal surface, and chemical enhancement, which involves charge-transfer interactions between the molecule and the metal. youtube.com

While SERS studies specifically on this compound have not been found, the technique is well-suited for the analysis of aromatic compounds. For related aromatic molecules, SERS has been shown to provide detailed structural information and allows for highly sensitive detection. mtak.hudtic.mil

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy involves the transition of electrons between different energy levels within a molecule upon the absorption or emission of light, typically in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These techniques provide insights into the electronic structure and photophysical properties of a compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's electronic structure, particularly its conjugated π-electron systems. iosrjournals.org

Although a specific UV-Vis absorption spectrum for this compound is not provided in the searched literature, its structure, featuring a conjugated system of two benzene (B151609) rings and a furan ring, suggests that it will absorb in the UV region. Aromatic compounds typically exhibit characteristic absorption bands corresponding to π → π* transitions. iosrjournals.org For comparison, the parent compound, dibenzofuran, has an excitation peak at 280 nm.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited to a higher electronic state by absorbing light. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light. This phenomenon provides information about the electronic structure, molecular environment, and dynamics of fluorescent compounds.

While specific fluorescence data for this compound is not available in the provided search results, many polycyclic aromatic hydrocarbons and heterocyclic compounds are known to be fluorescent. For instance, dibenzofuran exhibits fluorescence with an emission peak at 314 nm when excited at 280 nm. The photophysical properties of related compounds, such as silyl-substituted naphthalenes, have been studied, showing that substitutions on the aromatic ring can influence the fluorescence quantum yields and lifetimes. mdpi.com

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be produced, from which the positions of the atoms and their chemical bonds can be determined. govinfo.gov

A specific crystal structure for this compound has not been reported in the available search results. However, X-ray crystallography has been successfully applied to determine the structures of related benzofuran (B130515) derivatives. For example, the crystal structure of 3-(propan-2-ylidene)benzofuran-2(3H)-one has been determined, providing detailed information on its molecular geometry. researchgate.net Similarly, the molecular structure of 1-phenyl vscht.czbenzofuro[3,2-c]pyridine has been elucidated using X-ray analysis. researchgate.net These studies demonstrate the utility of XRD in unambiguously establishing the three-dimensional arrangement of atoms in complex heterocyclic compounds.

Theoretical and Computational Studies of 1 Phenyldibenzofuran

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to exploring the electronic characteristics of molecules. By solving approximations of the Schrödinger equation, these methods can map the distribution of electrons and predict molecular behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. youtube.comacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller energy gap suggests that a molecule is more polarizable and more reactive.

In computational studies of the parent molecule, dibenzofuran (B1670420), the HOMO-LUMO energy gap has been calculated to be approximately 5.028 eV. researchgate.net The introduction of a phenyl substituent at the 1-position is expected to extend the π-conjugated system, which typically leads to a decrease in the HOMO-LUMO gap, thereby increasing the molecule's reactivity compared to the unsubstituted dibenzofuran core. The energies of these orbitals dictate the molecule's electron-donating and accepting capabilities. youtube.com

| Parameter | Description | Typical Calculated Value (Dibenzofuran) researchgate.net |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.265 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.237 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.028 eV |

To pinpoint reactive sites within a molecule, computational methods analyze charge distribution and employ reactivity descriptors like Fukui functions. scielo.org.mx The Fukui function quantifies the change in electron density at a specific point in a molecule when an electron is added or removed, allowing for the prediction of sites susceptible to electrophilic, nucleophilic, or radical attack. wikipedia.orgd-nb.infosubstack.com

For 1-Phenyldibenzofuran, the oxygen atom in the furan (B31954) ring is expected to have a significant negative charge, making it a likely site for interaction with electrophiles. researchgate.net The Fukui functions would further refine this prediction by identifying the specific carbon atoms on the aromatic rings that are most susceptible to attack. semanticscholar.org

f(+) : Indicates the propensity of a site for nucleophilic attack.

f(-) : Indicates the propensity of a site for electrophilic attack. substack.com

f(0) : Indicates the propensity of a site for radical attack. substack.com

Calculations on related benzofuran (B130515) structures show that carbon atoms C(2) and C(3) are often the most reactive sites for electrophilic attack. semanticscholar.org

| Atomic Site (Example) | f(+) (Nucleophilic Attack) | f(-) (Electrophilic Attack) | f(0) (Radical Attack) |

|---|---|---|---|

| Oxygen | Low | High | Moderate |

| Carbon (Dibenzofuran Core) | Moderate | High (at specific sites) | Moderate |

| Carbon (Phenyl Substituent) | Moderate | Moderate | Moderate |

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, characterizes chemical bonding based on the topology of the electron density (ρ). wikipedia.orgchemeurope.com This method defines atoms as regions of space and analyzes the paths that link them. ias.ac.in A key concept in AIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. ias.ac.in The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond. researchgate.net

Covalent Bonds : Characterized by high ρ and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density.

Closed-Shell Interactions (e.g., ionic, van der Waals) : Characterized by low ρ and a positive Laplacian (∇²ρ > 0), indicating a depletion of electron density.

In this compound, AIM analysis would be used to quantify the covalent character of the C-C and C-O bonds within the rigid dibenzofuran framework and the C-C single bond connecting the phenyl group.

| Bond Type | Electron Density (ρ) at BCP | Laplacian (∇²ρ) at BCP | Inferred Bond Nature |

|---|---|---|---|

| Aromatic C-C (in rings) | High | Negative | Covalent |

| C-O (in furan ring) | High | Negative | Polar Covalent |

| C-C (linking phenyl group) | Moderate | Negative | Covalent |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying larger molecules like this compound. nih.gov DFT calculates the properties of a system based on its electron density rather than a complex many-electron wavefunction. nih.gov

A fundamental application of DFT is geometry optimization, a process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. researchgate.netnih.gov For this compound, a key structural feature is the dihedral angle between the plane of the phenyl substituent and the plane of the dibenzofuran core. DFT calculations can identify the most stable conformation (e.g., whether the rings are coplanar or twisted) and provide precise values for bond lengths and angles. researchgate.net Studies on the parent dibenzofuran molecule have established its optimized geometric parameters, which serve as a baseline for understanding the effects of substitution. researchgate.net

| Parameter | Description | Typical Calculated Value (Dibenzofuran Core) researchgate.net |

|---|---|---|

| C-O Bond Length | Length of the carbon-oxygen bond in the furan ring | ~1.36 Å |

| C-C Bond Length (Aromatic) | Length of the carbon-carbon bonds within the benzene (B151609) rings | ~1.39 - 1.41 Å |

| C-O-C Bond Angle | Angle within the central furan ring | ~105° |

| Dihedral Angle (Phenyl-Dibenzofuran) | Torsional angle between the two aromatic systems | Variable, subject to optimization |

DFT is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. By calculating the electronic structure in the presence of a magnetic field, methods like the Gauge-Independent Atomic Orbital (GIAO) can accurately predict NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.netresearchgate.net

Furthermore, DFT can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. dtic.mildtic.mil These calculations involve computing the second derivatives of the energy with respect to atomic positions to determine the force constants for molecular vibrations. dtic.mil For this compound, these calculations can help assign specific vibrational modes to the stretching and bending of C-H, C-C, and C-O bonds.

| Spectroscopic Parameter | Description | Typical Calculation Output |

|---|---|---|

| ¹³C NMR Chemical Shift | Predicted resonance for carbon nuclei | Values in ppm for each unique C atom |

| ¹H NMR Chemical Shift | Predicted resonance for hydrogen nuclei | Values in ppm for each unique H atom |

| IR Frequency (C-O Stretch) | Vibrational frequency for the furan C-O bond | Wavenumber (cm⁻¹) researchgate.net |

| IR Frequency (Aromatic C-H Stretch) | Vibrational frequency for aromatic C-H bonds | Wavenumber (cm⁻¹) researchgate.net |

Reaction Pathway and Transition State Calculations

The study of reaction pathways through computational means involves mapping the potential energy surface (PES) of a chemical reaction. researchgate.netlibretexts.orgfiveable.me A potential energy surface is a mathematical or graphical representation of a system's energy as a function of its geometry. libretexts.org Key features on the PES include local minima, which correspond to stable reactants, products, and intermediates, and first-order saddle points, which represent transition states. fiveable.me A transition state is the highest energy point along the lowest energy path between reactants and products, and its structure and energy determine the reaction's activation barrier. libretexts.org

The general process for calculating a reaction pathway and its transition states involves:

Geometry Optimization: The structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following algorithms are used to locate the saddle point (transition state) on the PES between two minima. pku.edu.cn

Frequency Calculation: A vibrational frequency analysis is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. pku.edu.cn

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

For a complex reaction, such as the formation of this compound, multiple competing pathways may exist, each with its own set of intermediates and transition states. The most favored pathway is typically the one with the lowest activation Gibbs free energy. pku.edu.cn

Table 1: Key Concepts in Reaction Pathway and Transition State Calculations

| Term | Description | Relevance |

|---|---|---|

| Potential Energy Surface (PES) | A multidimensional surface that describes the energy of a molecule or system as a function of its atomic coordinates. fiveable.melibretexts.org | Provides the energetic landscape for a chemical reaction, showing reactants, products, intermediates, and transition states. |

| Transition State (TS) | The highest energy point on the minimum energy path between reactants and products; a first-order saddle point on the PES. libretexts.org | The energy of the transition state relative to the reactants determines the activation energy and thus the reaction rate. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction, corresponding to the energy difference between the reactants and the transition state. | A key parameter in transition state theory used to calculate reaction rate constants. ox.ac.uk |

| Intrinsic Reaction Coordinate (IRC) | The minimum energy reaction pathway connecting the transition state to the reactants and products. | Confirms that a calculated transition state is the correct one for the reaction of interest. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insight into the conformational dynamics and intermolecular interactions of molecules like this compound. nih.govmdpi.com

The structure of this compound is not static. The molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl group to the dibenzofuran core. Molecular dynamics simulations can track this and other motions, revealing the preferred orientations and the energy barriers between different conformations.

While specific MD studies on the conformational dynamics of this compound are scarce, computational analyses of similar structures, such as 1-phenyl-substituted tetrahydroisoquinolines, have been performed. nih.gov These studies use molecular mechanics calculations and NMR to determine preferred torsion angles and the energy minima associated with the orientation of the phenyl ring relative to the heterocyclic system. For this compound, the key dynamic parameter would be the dihedral angle defined by the atoms C(2)-C(1)-C(1')-C(2') (using a standard numbering scheme where C1 is the attachment point on the dibenzofuran ring).